6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine

Lipophilicity Constitutional isomerism Drug-likeness

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine (CAS 143756-02-9) is a heterocyclic compound belonging to the thienodioxepine class, with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol. Its structure features a thiophene ring fused to a seven-membered 1,3-dioxepine ring in a [3,4-e] orientation, with methyl substituents at the 6 and 8 positions.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 143756-02-9
Cat. No. B12558434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine
CAS143756-02-9
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC1=C2COCOCC2=C(S1)C
InChIInChI=1S/C9H12O2S/c1-6-8-3-10-5-11-4-9(8)7(2)12-6/h3-5H2,1-2H3
InChIKeyORJNGTFJDQEJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine (CAS 143756-02-9): Structural and Physicochemical Baseline for Procurement


6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine (CAS 143756-02-9) is a heterocyclic compound belonging to the thienodioxepine class, with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol. Its structure features a thiophene ring fused to a seven-membered 1,3-dioxepine ring in a [3,4-e] orientation, with methyl substituents at the 6 and 8 positions [1]. The compound has a predicted LogP of 2.37 and a topological polar surface area (TPSA) of 46.7 Ų [2]. First reported as a synthetic intermediate in 1991, it is formed via acid-catalyzed hydroxymethylation of 2,5-dimethylthiophene [1].

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine: Why The Closest Constitutional Isomer Cannot Serve as a Drop-in Replacement


Although 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine shares the identical molecular formula (C9H12O2S) with its widely commercialized constitutional isomer ProDOT-Me2 (CAS 255901-50-9, 3,3-dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine), the two compounds differ fundamentally in ring fusion topology ([3,4-e][1,3] vs. [3,4-b][1,4]) and the ring position of methyl substituents [1]. This constitutional isomerism produces measurable differences in lipophilicity (ΔLogP ≈ 0.18) [2][3] and, at the class level, is known to alter electrochemical polymerization behavior, HOMO/LUMO energies, and steric accessibility at the thiophene α-positions [4]. Simple molar mass or formula matching is therefore insufficient; substitution with the wrong isomer risks altered reactivity, different optical/electronic properties in derived materials, and incompatibility with structure-activity relationships established for either scaffold.

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine: Quantitative Comparator Evidence for Scientific Selection


Evidence Item 1: Lipophilicity Shift vs. ProDOT-Me2 (LogP)

The target compound exhibits a predicted LogP of 2.37, compared to the experimentally determined LogP of 2.55 for its constitutional isomer ProDOT-Me2 (CAS 255901-50-9) [1][2]. This ΔLogP of -0.18 indicates that 6,8-dimethyl substitution on the [3,4-e] scaffold yields a slightly more polar molecule than 3,3-dimethyl substitution on the [3,4-b] scaffold, despite identical molecular formula and TPSA.

Lipophilicity Constitutional isomerism Drug-likeness

Evidence Item 2: Ring Fusion Topology Dictates Methyl Substituent Positioning

The target compound bears methyl groups at the 6,8-positions of the 1,3-dioxepine ring fused to thiophene via the [3,4-e] junction, whereas ProDOT-Me2 carries geminal dimethyl groups at the 3-position of a [3,4-b][1,4]-fused dioxepine [1]. This difference in methyl placement results from the distinct ring fusion topology and directly impacts the steric environment around the thiophene α-positions: in the target compound, the thiophene 2,5-positions are methyl-substituted, potentially blocking oxidative coupling; in ProDOT-Me2, the thiophene 2,5-positions remain unsubstituted and available for electrochemical polymerization [2].

Constitutional isomerism Ring fusion Steric effects

Evidence Item 3: Distinct Synthetic Provenance vs. ProDOT Scaffolds

The target compound is synthesized via a one-step acid-catalyzed hydroxymethylation-cyclization of 2,5-dimethylthiophene with formalin over Amberlyst 15 sulfonic acid cation exchange resin, proceeding through the intermediate 2,5-dimethyl-3,4-dihydroxymethylthiophene [1]. This contrasts sharply with ProDOT-Me2, which is typically prepared via transetherification of 3,4-dimethoxythiophene with 2,2-dimethyl-1,3-propanediol [2]. The [3,4-e] scaffold is thus accessible from inexpensive, bulk thiophene feedstock via electrophilic substitution, while the [3,4-b] scaffold requires pre-functionalized thiophene building blocks.

Synthetic route Hydroxymethylation Cation exchange resin

Evidence Item 4: Predicted Physicochemical Profile vs. EDOT Benchmark

Compared to the ubiquitous conductive polymer monomer EDOT (3,4-ethylenedioxythiophene, CAS 126213-50-1), the target compound possesses a higher molecular weight (184.26 vs. 142.18 g/mol), a larger TPSA (46.7 vs. 18.5 Ų), and a more lipophilic character (predicted LogP 2.37 vs. EDOT LogP ~0.4) [1][2]. These differences place the target compound in a distinct physicochemical space, closer to typical small-molecule drug-like properties (TPSA < 140 Ų, LogP 1-5) than EDOT, while retaining the thiophene-dioxepine heterocyclic core.

Physicochemical properties Drug-likeness Lead-likeness

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine: Evidence-Backed Application Scenarios for Procurement Targeting


Heterocyclic Scaffold for Medicinal Chemistry Library Expansion

The compound's predicted LogP (2.37) and TPSA (46.7 Ų) place it within favorable drug-like property space, and its [3,4-e] thieno-dioxepine scaffold represents an underexplored constitutional isomer relative to the widely patented [3,4-b] ProDOT series [1][2]. For medicinal chemistry groups seeking novel, patentable heterocyclic cores with balanced polarity, this compound offers a structurally distinct thiophene-containing bicyclic system that has not been extensively functionalized or screened, as evidenced by the sparse primary literature compared to ProDOT analogs.

Synthetic Intermediate for 2,5-Dimethylthiophene-Derived Macrocycles and Caged Structures

The established synthetic route via hydroxymethylation-cyclization of 2,5-dimethylthiophene [1] demonstrates that the dioxepine ring can serve as a protecting group for the 3,4-dihydroxymethyl functionality of the thiophene core. This makes the compound a strategic intermediate for further derivatization, ring-opening, or incorporation into macrocyclic architectures where the dioxepine bridge can be selectively cleaved to reveal reactive diol functionality.

Monomer for Ring-Opening Polymerization (ROP) Studies

Unlike ProDOT-Me2, which polymerizes via oxidative coupling at unsubstituted thiophene α-positions [2], the target compound's methyl-blocked 2,5-positions preclude conventional electropolymerization. However, the seven-membered dioxepine ring has been demonstrated in related systems to participate in ring-opening metathesis polymerization (ROMP) and controlled ROP [3]. Procurement for polymer chemistry groups investigating alternative polymerization mechanisms, rather than conventional conductive polymer synthesis, is therefore indicated.

Calibration Standard or Reference Compound for Thienodioxepine Isomer Analysis

As the less common constitutional isomer in the C9H12O2S thienodioxepine family, the target compound serves as an essential reference for analytical method development aimed at distinguishing between [3,4-e] and [3,4-b] isomers in reaction monitoring, purity assessment, or regulatory compliance. Its distinct predicted NMR fingerprint and chromatographic retention behavior (based on LogP difference of 0.18 vs. ProDOT-Me2) [1] support its use as a chromatographic or spectroscopic marker.

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